molecular formula C10H10N2O B12857025 (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone

(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B12857025
M. Wt: 174.20 g/mol
InChI Key: WTCDGNWGMUZNME-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic compound that features a pyrazole ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is unique due to its specific combination of a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,4-dihydropyrazol-2-yl(phenyl)methanone

InChI

InChI=1S/C10H10N2O/c13-10(12-8-4-7-11-12)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2

InChI Key

WTCDGNWGMUZNME-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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